(+)-Diisopinocampheyl chloroborane
Overview
Description
(+)-Diisopinocampheyl chloroborane is a chiral organoborane compound widely used in organic synthesis. It is known for its ability to induce asymmetry in various chemical reactions, making it a valuable reagent in the synthesis of enantiomerically pure compounds. The compound is derived from α-pinene and boron trichloride, and it is characterized by its unique structure, which includes a boron atom bonded to a chlorinated isopinocampheyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Diisopinocampheyl chloroborane typically involves the reaction of boron trichloride with α-pinene. The process begins with the low-temperature complexation of boron trichloride with a cyclic ether or cyclic polyether in a reaction kettle. This allows for the stable and slow release of boron trichloride. Subsequently, borohydride is added to the solvent at low temperature, followed by heating to prepare boron chloride. Finally, α-pinene is added to the product, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often exceeding 98% . Modern monitoring techniques are employed to quantify and optimize the reaction process, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(+)-Diisopinocampheyl chloroborane undergoes various types of chemical reactions, including:
Reduction: It is commonly used as a reducing agent in organic synthesis.
Hydroboration: The compound participates in hydroboration reactions, adding across double bonds to form organoboranes.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require mild conditions and are often carried out in ether solvents. Common reagents include boron trichloride, borohydride, and α-pinene .
Major Products Formed
The major products formed from reactions involving this compound include chiral alcohols, organoboranes, and other enantiomerically pure compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
Scientific Research Applications
(+)-Diisopinocampheyl chloroborane has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral reducing agent and in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including natural products and pharmaceuticals.
Medicine: It is used in the synthesis of chiral drugs and intermediates, contributing to the development of new therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (+)-Diisopinocampheyl chloroborane involves its ability to induce asymmetry in chemical reactions. The boron atom in the compound acts as a Lewis acid, coordinating with various substrates and facilitating their transformation into chiral products. The unique structure of the compound allows for selective interactions with different molecular targets, leading to the formation of enantiomerically pure products .
Comparison with Similar Compounds
(+)-Diisopinocampheyl chloroborane is unique compared to other similar compounds due to its high enantioselectivity and efficiency in inducing asymmetry in chemical reactions. Similar compounds include:
Diisopinocampheylborane: Another chiral borane compound used in asymmetric synthesis.
Chlorodicyclohexylborane: A chloroborane compound with similar reactivity but different selectivity.
Borane-tetrahydrofuran complex: A commonly used borane complex with different applications in hydroboration reactions.
Properties
IUPAC Name |
chloro-bis[(1R,2R,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14-,15+,16+,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEHHVRCDVOTID-YYNWCRCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)([C@H]3C[C@@H]4C[C@H]([C@@H]3C)C4(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34BCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920706 | |
Record name | Chlorobis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112246-73-8 | |
Record name | Chlorobis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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